molecular formula C37H68N2O10 B13433570 2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid

2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid

Cat. No.: B13433570
M. Wt: 700.9 g/mol
InChI Key: QYTNVSVOZVZHJQ-PMERELPUSA-N
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Description

2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid involves multiple steps, including the formation of ester and amide bonds. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality control of the compound during production .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield carboxylic acids and amines, while oxidation can produce ketones or aldehydes .

Scientific Research Applications

2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoic acid
  • 2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]butanoic acid

Uniqueness

The uniqueness of 2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid lies in its specific structure and the presence of multiple functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid, often referred to by its IUPAC name, is a complex organic molecule that has garnered attention in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has several notable chemical properties:

  • Molecular Formula : C₃₁H₅₉N₃O₁₁
  • CAS Number : 24277-39-2
  • Appearance : White powder
  • Boiling Point : 449.8ºC at 760 mmHg
  • Storage Conditions : Recommended at -20ºC
PropertyValue
Molecular Weight585.83 g/mol
Density1.121 g/cm³
Flash Point225.8ºC
Refractive Index1.47

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives with increased lipophilicity have shown enhanced antibacterial effectiveness. A study on related compounds demonstrated that modifications in structure could lead to improved inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes such as cholinesterases, which are critical in neurotransmission and are targets for various therapeutic agents. In studies involving structurally similar compounds, inhibitory concentrations (IC50 values) were found to be competitive with established drugs like physostigmine .

Cytotoxicity and Cancer Research

Preliminary studies have indicated that the compound may possess cytotoxic properties against certain cancer cell lines. For example, related compounds have shown cytostatic activity against pancreatic cancer cells, suggesting a potential avenue for cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of the compound effectively inhibited the growth of Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting its potential use in treating infections caused by multi-drug resistant bacteria .
  • Cholinesterase Inhibition : Research into similar structures revealed that specific modifications could enhance selectivity towards butyrylcholinesterase over acetylcholinesterase, which is crucial for developing treatments for Alzheimer's disease .
  • Cancer Cell Line Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in vitro, particularly in pancreatic and breast cancer models .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Interaction with Membrane Receptors : The hydrophobic regions of the molecule allow it to interact with lipid membranes, potentially influencing receptor-mediated signaling pathways.
  • Enzyme Binding : The structural components may facilitate binding to active sites on enzymes, leading to inhibition or modulation of enzymatic activity.

Properties

Molecular Formula

C37H68N2O10

Molecular Weight

700.9 g/mol

IUPAC Name

2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C37H68N2O10/c1-36(2,3)48-34(44)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-32(41)39-30(35(45)49-37(4,5)6)23-24-31(40)38-25-26-46-27-28-47-29-33(42)43/h30H,7-29H2,1-6H3,(H,38,40)(H,39,41)(H,42,43)/t30-/m0/s1

InChI Key

QYTNVSVOZVZHJQ-PMERELPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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